N-Hydroxy Tipranavir-d5

Description

Contextualization of Tipranavir in Mechanistic Biological Systems

Tipranavir is a non-peptidic protease inhibitor used in the treatment of human immunodeficiency virus (HIV) infection. drugbank.comnih.gov Its primary mechanism of action involves inhibiting the HIV-1 protease, an enzyme crucial for the cleavage of viral polyprotein precursors into functional proteins necessary for viral maturation. drugbank.comeuropa.eu By binding to the active site of the protease, Tipranavir prevents this cleavage process, resulting in the formation of immature and non-infectious viral particles. drugbank.comoup.com

The metabolism of Tipranavir primarily occurs in the liver, with the cytochrome P450 enzyme CYP3A4 being the predominant isoform involved. drugbank.comeuropa.eu Due to this extensive metabolism, Tipranavir is co-administered with a low dose of ritonavir (B1064), another protease inhibitor that acts as a potent inhibitor of CYP3A4. nih.gov This co-administration, often referred to as "boosting," significantly increases the bioavailability and plasma concentrations of Tipranavir, thereby enhancing its therapeutic efficacy. nih.gov In vivo studies have shown that ritonavir cotreatment significantly inhibits multiple metabolic pathways of Tipranavir. nih.gov

Significance of Metabolite Characterization in Pharmaceutical Sciences

The study of drug metabolites, the products of the body's metabolic processes on a drug, is a critical aspect of pharmaceutical sciences. nih.govpharmacologycanada.org The identification and characterization of metabolites are essential for a comprehensive understanding of a drug's biological effects, including its efficacy and potential for drug-drug interactions. nih.govpharmacologycanada.org Metabolites can be as active as, more active than, or less active than the parent drug. pharmacologycanada.org Therefore, understanding their pharmacological profile is crucial.

Regulatory bodies such as the FDA emphasize the importance of evaluating the safety of human metabolites, particularly those with exposures higher than 10% of the total drug-related components. nih.gov Metabolite profiling helps in identifying "metabolic hot-spots" within a drug molecule, which can guide the design of new chemical entities with improved metabolic stability and pharmacokinetic properties. criver.com This process is integral throughout the drug development pipeline, from early discovery to preclinical and clinical phases, as it provides valuable insights into a compound's fate in the body and helps anticipate potential safety concerns. nih.govcriver.com

Role of Stable Isotope-Labeled Standards in Advanced Metabolomic Investigations

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, has become an indispensable tool in drug development and discovery. isotope.comarome-science.com Mass spectrometry (MS) is a powerful analytical technique used in metabolomics to identify and quantify metabolites. isotope.com However, the complexity of biological samples can lead to matrix effects and variations in instrument response, which can affect the accuracy of quantification. thermofisher.com

To overcome these challenges, stable isotope-labeled standards, such as N-Hydroxy Tipranavir-d5, are employed. thermofisher.comnih.gov These standards are chemically identical to the analyte of interest but have a higher mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H or d), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.gov By adding a known amount of the labeled standard to a sample, it can serve as an internal standard (IS) to normalize for variations during sample preparation and analysis. thermofisher.com This isotope dilution technique allows for more accurate and precise quantification of the corresponding unlabeled metabolite. nih.gov The use of stable isotope-labeled standards is considered the ideal approach for robust and reliable quantitative metabolomics. thermofisher.com

Overview of the Scholarly Contributions and Research Trajectories Pertaining to this compound

Structure

3D Structure

Properties

Molecular Formula |

C31H33F3N2O6S |

|---|---|

Molecular Weight |

623.7 g/mol |

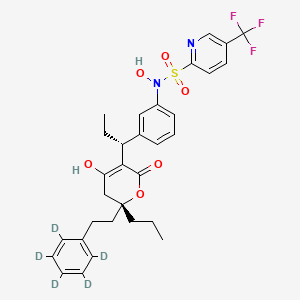

IUPAC Name |

N-hydroxy-N-[3-[(1R)-1-[(2R)-4-hydroxy-6-oxo-2-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-2-propyl-3H-pyran-5-yl]propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide |

InChI |

InChI=1S/C31H33F3N2O6S/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)42-30)25(4-2)22-11-8-12-24(18-22)36(39)43(40,41)27-14-13-23(20-35-27)31(32,33)34/h5-14,18,20,25,37,39H,3-4,15-17,19H2,1-2H3/t25-,30-/m1/s1/i5D,6D,7D,9D,10D |

InChI Key |

YEVFABAGWJZFRK-LFWCKQPTSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@]2(CC(=C(C(=O)O2)[C@H](CC)C3=CC(=CC=C3)N(O)S(=O)(=O)C4=NC=C(C=C4)C(F)(F)F)O)CCC)[2H])[2H] |

Canonical SMILES |

CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)N(O)S(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4 |

Origin of Product |

United States |

Deuterium Isotope Effects and Advanced Labeling Strategies in Metabolism Research

Kinetic Isotope Effects (KIE) on N-Hydroxylation Reactions

The N-hydroxylation of drugs, a metabolic pathway often mediated by cytochrome P450 (CYP) enzymes, can be significantly influenced by the substitution of hydrogen with deuterium (B1214612). nih.gov This phenomenon, known as the kinetic isotope effect (KIE), arises from the difference in mass between hydrogen and deuterium, which affects the vibrational frequency of the C-H (or N-H) bond being cleaved during the reaction. A C-D bond has a lower zero-point energy and is stronger than a C-H bond, thus requiring more energy to break.

In the context of N-Hydroxy Tipranavir-d5, the presence of five deuterium atoms could potentially alter the rate of its formation from Tipranavir. If the cleavage of a C-H bond is the rate-determining step in the N-hydroxylation process, replacing that hydrogen with deuterium would be expected to slow down the reaction, resulting in a primary KIE (kH/kD) greater than 1. gsartor.org The magnitude of the KIE can provide valuable insights into the transition state of the reaction. A large KIE suggests that C-H bond cleavage is a significant component of the rate-determining step. gsartor.org

For CYP-mediated reactions, the observation of a significant KIE is evidence that hydrogen abstraction is at least partially rate-limiting. nih.gov However, the complexity of enzyme kinetics can sometimes mask the intrinsic isotope effect. nih.gov For instance, if other steps in the catalytic cycle, such as product release, are slower than the C-H bond cleavage, the observed KIE may be diminished. nih.gov

Table 1: Theoretical Kinetic Isotope Effects on N-Hydroxylation

| Parameter | Description | Expected Outcome with Deuterium Labeling |

| kH/kD | The ratio of the rate of reaction with the light isotope (H) to the heavy isotope (D). | > 1 if C-H/N-H bond cleavage is rate-determining. |

| Vmax | The maximum rate of the enzymatic reaction. | May decrease if C-H/N-H bond cleavage is rate-limiting. |

| Km | The substrate concentration at half Vmax, reflecting enzyme-substrate affinity. | Generally not significantly affected by isotopic substitution. |

| Intrinsic KIE | The isotope effect on the actual bond-breaking step. | Can be large (e.g., 2-10 or even higher). gsartor.org |

| Observed KIE | The measured isotope effect on the overall reaction rate. | May be smaller than the intrinsic KIE due to masking effects. nih.gov |

Stable Isotope Tracing for Elucidating Metabolic Flux and Networks

In the case of Tipranavir, which is known to be metabolized by CYP3A4 into several hydroxylated and dealkylated products, stable isotope tracing with this compound could be used to investigate its further metabolic fate. nih.gov By monitoring the mass shifts in the mass spectra of metabolites, it would be possible to determine which metabolic products retain the deuterium label and to what extent. This information is critical for understanding the complete metabolic profile of the drug and identifying any previously unknown metabolic pathways. nih.gov

Metabolic flux analysis (MFA) combines stable isotope labeling data with a stoichiometric model of metabolic reactions to calculate the rates (fluxes) of intracellular reactions. medchemexpress.com While a full MFA for a complex drug like Tipranavir would be a significant undertaking, even qualitative or semi-quantitative analysis of isotope labeling patterns can provide valuable insights into metabolic reprogramming under different conditions. nih.gov

Strategies for Positional Labeling and its Utility in Mechanistic Studies

The strategic placement of deuterium atoms within a molecule, known as positional labeling, is a key tool for elucidating reaction mechanisms. nih.gov The location of the deuterium label in this compound would be critical in determining its utility for mechanistic studies of N-hydroxylation.

If the deuterium atoms are placed at or near the site of metabolism, a primary KIE is expected if C-H bond cleavage is rate-determining. gsartor.org Conversely, if the deuterium atoms are located remote from the reaction center, any observed isotope effect would be a secondary KIE, which is typically much smaller and arises from changes in hybridization or steric effects at the transition state.

For example, to specifically probe the N-hydroxylation of the sulfonamide nitrogen in Tipranavir, one might synthesize a derivative with deuterium on the nitrogen atom itself (if chemically feasible and stable) or on adjacent carbon atoms. The resulting KIE would provide direct evidence for the involvement of that specific position in the rate-determining step of the hydroxylation reaction.

Furthermore, positional labeling can help to differentiate between competing metabolic pathways. nih.gov If a drug has multiple potential sites of hydroxylation, placing deuterium at one site can slow down metabolism at that position, potentially redirecting the metabolic flux towards other sites. nih.gov This phenomenon, known as metabolic switching, can be quantified by analyzing the distribution of deuterated and non-deuterated metabolites. nih.gov

Integration of Deuterium Labeling with Other Isotopic Approaches (e.g., ¹³C, ¹⁵N, ¹⁸O) for Comprehensive Metabolite Identification

While deuterium labeling is a powerful tool, its integration with other stable isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O) provides a more comprehensive approach to metabolite identification and characterization. alfa-chemistry.com This multi-isotope labeling strategy can help to overcome some of the challenges associated with complex metabolic pathways and the identification of novel or unexpected metabolites. frontiersin.org

For instance, co-administering a 1:1 mixture of unlabeled Tipranavir and Tipranavir labeled with both deuterium and ¹³C would result in characteristic isotopic doublets in the mass spectra of its metabolites. This unique signature greatly facilitates the identification of drug-related metabolites in complex biological matrices. nih.gov

The use of ¹⁵N labeling in the sulfonamide group of Tipranavir could provide specific information about the fate of the nitrogen atom during metabolism. Similarly, ¹⁸O labeling, often by introducing ¹⁸O₂ into the incubation system, can be used to confirm the incorporation of oxygen from molecular oxygen during oxidative metabolism by CYP enzymes. researchgate.net

Table 2: Applications of Multi-Isotope Labeling in Metabolism Research

| Isotope Combination | Application | Information Gained |

| ²H and ¹³C | Metabolite identification and quantification. | Creates unique isotopic patterns for easy detection of drug-related material. nih.gov |

| ²H and ¹⁵N | Tracing the fate of nitrogen-containing moieties. | Elucidates reactions involving nitrogen atoms, such as N-dealkylation or N-oxidation. nih.gov |

| ²H and ¹⁸O | Elucidating oxidation mechanisms. | Confirms the source of oxygen incorporated into metabolites (e.g., from O₂ or H₂O). researchgate.net |

| ¹³C and ¹⁵N | Metabolic flux analysis of nitrogen and carbon backbones. | Provides a more complete picture of the flow of atoms through metabolic pathways. medchemexpress.com |

By combining these isotopic approaches, researchers can build a detailed and quantitative picture of a drug's metabolic fate, including the identification of reactive metabolites and the elucidation of complex bioactivation pathways. nih.gov

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling N-Hydroxy Tipranavir-d5 in laboratory settings?

- Answer : Researchers must adhere to OSHA Hazard Communication Standard (HCS) guidelines, including using personal protective equipment (PPE) and ensuring proper ventilation. The compound is classified under GHS Aquatic Chronic 2 (H411), indicating toxicity to aquatic life with long-term effects. Waste disposal should comply with local environmental regulations to mitigate ecological risks .

Q. How should this compound be stored to maintain stability and prevent contamination?

- Answer : Store the compound in a tightly sealed container under inert gas (e.g., argon) at -20°C to avoid degradation. Stability testing under varying conditions (e.g., pH, temperature) is recommended to establish shelf-life parameters. Avoid exposure to moisture, as hydrolysis may alter its pharmacokinetic properties .

Q. What are the primary applications of this compound in preclinical research?

- Answer : The compound is used to study protease inhibition mechanisms, particularly in antiviral assays. Researchers should design experiments with appropriate controls (e.g., non-isotopic analogs) and validate results using mass spectrometry to confirm isotopic purity .

Advanced Research Questions

Q. How can researchers optimize experimental designs for assessing this compound’s antiviral efficacy in vitro?

- Answer : Use a dose-response matrix with IC50 determination across multiple cell lines (e.g., HEK293, HeLa). Incorporate time-course assays to evaluate delayed inhibition effects. Ensure adherence to NIH preclinical reporting guidelines, including detailed descriptions of cell viability controls and statistical methods (e.g., ANOVA with post-hoc tests) .

Q. What strategies resolve contradictions in pharmacokinetic data from studies using this compound?

- Answer : Conduct meta-analyses to identify confounding variables (e.g., dosing regimens, animal models). For example:

| Study | Model | Dose (mg/kg) | Half-life (h) | Discrepancy Source |

|---|---|---|---|---|

| A | Mouse | 10 | 2.1 | Hepatic metabolism |

| B | Rat | 20 | 3.8 | Protein binding |

Validate findings using cross-species pharmacokinetic modeling and in vitro-in vivo extrapolation (IVIVE) .

Q. What regulatory frameworks govern the synthesis and use of this compound in non-clinical studies?

- Answer : Compliance with Good Manufacturing Practices (GMP) is essential for research-grade synthesis. Labeling must include batch-specific data (e.g., purity ≥98%, deuterium enrichment ≥95%) and adhere to ICH guidelines for traceability. Documentation should detail synthesis pathways, impurity profiles, and stability testing protocols .

Q. How can researchers ensure ethical and reproducible outcomes in studies involving this compound?

- Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental planning. For animal studies, follow ARRIVE 2.0 guidelines, including randomization, blinding, and power analysis. Publish raw data in open-access repositories to enhance reproducibility .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity of this compound?

- Answer : Use probit or logit regression models to calculate LD50 values. Include 95% confidence intervals and sensitivity analyses to account for interspecies variability. Data should be visualized using scatter plots with nonlinear regression curves .

Q. How should researchers document isotopic integrity in this compound during long-term studies?

- Answer : Perform quarterly nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) analyses to verify deuterium retention. Include a reference table:

| Batch | Initial Purity (%) | 6-Month Purity (%) | Degradation Pathway |

|---|---|---|---|

| X-101 | 99.2 | 98.5 | Oxidative loss |

Compare results against non-deuterated analogs to isolate isotope effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.